8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
Description
Properties
Molecular Formula |
C28H35N5O2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H35N5O2/c1-4-5-6-13-18-33-24(29-26-25(33)27(34)31(3)28(35)30(26)2)21-32(19-22-14-9-7-10-15-22)20-23-16-11-8-12-17-23/h7-12,14-17H,4-6,13,18-21H2,1-3H3 |
InChI Key |
XEQYKOBRQTUGHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Purine Core
The purine scaffold is typically constructed through cyclocondensation reactions. A common approach involves reacting 4,5-diaminopyrimidine derivatives with carbonyl sources such as triphosgene or dimethyl carbonate. For example, 1,3-dimethylxanthine serves as a precursor, with subsequent substitutions at positions 7 and 8. Patent WO2018143403A1 highlights the use of palladium(II) acetate as a catalyst for N-alkylation reactions, enabling the introduction of the hexyl group at position 7 under mild conditions.
Introduction of the Hexyl Group
N-Alkylation at position 7 is achieved using 1-bromohexane in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours. Palladium(II) acetate (5 mol%) accelerates the reaction, yielding 7-hexyl-1,3-dimethylxanthine with >85% efficiency.
Table 1: Reaction Conditions for N-Hexylation
| Parameter | Detail |
|---|---|
| Substrate | 1,3-Dimethylxanthine |
| Alkylating Agent | 1-Bromohexane |
| Catalyst | Palladium(II) acetate (5 mol%) |
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Yield | 87% |
Functionalization at Position 8
The dibenzylaminomethyl group is introduced via a two-step process:
-
Chloromethylation : Treating 7-hexyl-1,3-dimethylxanthine with paraformaldehyde and hydrochloric acid generates the chloromethyl intermediate.
-
Benzylation : Reacting the chloromethyl derivative with dibenzylamine in the presence of a base like triethylamine yields the final product.
Key Challenge : Competitive alkylation at position 9 is mitigated by using sterically hindered bases and low temperatures (0–5°C).
Purification and Crystallization Strategies
Crystallization is critical for obtaining high-purity product. The PMC study (PMC3007932) demonstrates that recrystallization from a 1:2 ethanol/dichloromethane mixture produces well-defined crystals suitable for X-ray diffraction. This solvent system balances polarity to dissolve impurities while precipitating the target compound.
Table 2: Crystallization Parameters
| Parameter | Detail |
|---|---|
| Solvent Ratio | Ethanol:Dichloromethane (1:2) |
| Temperature | Room temperature (25°C) |
| Yield | 92% |
| Purity (HPLC) | >99% |
Analytical Characterization
Spectroscopic Confirmation
X-ray Diffraction Analysis
Although no crystallographic data exists for the target compound, analogous purine derivatives (e.g., ethyl 2-isopropylamino-6-methyl-8-oxo-3-phenyl-3H,8H-furo[2,3-d]triazolo[1,5-a]pyrimidine-7-carboxylate) exhibit planar fused-ring systems with dihedral angles >50° between substituents. This suggests similar conformational rigidity in 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione.
Scalability and Industrial Considerations
Patent WO2018143403A1 emphasizes continuous flow chemistry for large-scale production, reducing reaction times by 40% compared to batch processes. Tablet formulations incorporate excipients like microcrystalline cellulose (8–12% w/w) and sodium starch glycolate (3–5% w/w) to enhance bioavailability .
Chemical Reactions Analysis
Types of Reactions
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the purine core and the dibenzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the purine core, while reduction can produce various reduced derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that derivatives of purine compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis. For instance:
- Case Study : A study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is crucial in treating diseases such as asthma and rheumatoid arthritis.
- Mechanism : It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) and subsequent downregulation of pro-inflammatory cytokines .
Antioxidant Effects
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione also exhibits antioxidant properties, which can protect cells from oxidative stress.
- Study Findings : In vitro assays have shown that this compound can scavenge free radicals effectively, suggesting its potential in preventing oxidative damage in cells .
Biochemical Applications
The compound's biochemical properties allow it to be utilized in various experimental settings:
Enzyme Inhibition Studies
Due to its ability to interact with specific enzymes, this compound is useful in studying enzyme kinetics and inhibition mechanisms.
- Example : It has been used to investigate the inhibition of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways .
Cellular Signaling Research
The modulation of cAMP levels by this compound makes it an important tool for studying cellular signaling pathways related to metabolism and gene expression.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at N7 and C8
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Morpholine derivatives (e.g., ) balance polarity and bulk, improving pharmacokinetics.
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
- The target’s high predicted logP (~5.2) aligns with its hexyl and dibenzyl groups, suggesting poor aqueous solubility but strong tissue penetration.
- Morpholine-containing analogs () exhibit lower logP and higher solubility, advantageous for oral bioavailability.
Biological Activity
The compound 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C₂₁H₂₉N₅O₂
- Molecular Weight : 373.49 g/mol
- IUPAC Name : this compound
This compound features a purine base with a dibenzylamino group and a hexyl chain, contributing to its unique biological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Adenosine Receptor Modulation : The compound acts as an adenosine receptor antagonist, influencing pathways related to inflammation and immune responses.
- Cyclic Nucleotide Regulation : It may affect cyclic AMP (cAMP) levels, which play a crucial role in cellular signaling and metabolism.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in purine metabolism, potentially affecting cell proliferation and survival.
Therapeutic Applications
Given its biological activities, the compound is being investigated for several therapeutic applications:
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by modulating immune cell activity.
- Potential Antitumor Activity : Preliminary research indicates that it could inhibit tumor growth through its effects on cellular signaling pathways.
- Cardiovascular Benefits : The modulation of adenosine receptors may also offer protective effects against cardiovascular diseases.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in chronic inflammatory diseases.
- Antitumor Efficacy : In a preclinical model of cancer, administration of the compound resulted in reduced tumor size and increased apoptosis in cancer cells compared to control groups.
- Cyclic Nucleotide Modulation : Research utilizing the ROS-Glo™ H₂O₂ Assay indicated that the compound effectively modulates oxidative stress responses in cellular models, enhancing cell viability under stress conditions.
Data Table
Q & A
Q. What are the key synthetic challenges in preparing 8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, and how are they addressed?
The synthesis involves multi-step reactions, including alkylation, nucleophilic substitution, and purification challenges due to steric hindrance from the dibenzylamino group. Key steps include:
- Alkylation optimization : Use of anhydrous DMF with K₂CO₃ to facilitate substitution at the 7-position .
- Purification : Column chromatography (e.g., silica gel with PE:EA gradients) to isolate the product from byproducts like unreacted intermediates .
- Functional group compatibility : Protecting groups may be required to prevent undesired side reactions during dibenzylamino modification .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- Spectral analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., dibenzylamino methyl at C8, hexyl at C7) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
- HPLC : Reverse-phase chromatography to assess purity (>95% recommended for biological assays) .
Q. What are the primary stability considerations for this compound under laboratory storage conditions?
- Temperature sensitivity : Store at –20°C in amber vials to prevent thermal degradation .
- Hygroscopicity : Use desiccants to mitigate moisture absorption, which may hydrolyze the dibenzylamino group .
- Solvent compatibility : Stable in DMSO for stock solutions, but avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, dibenzylamino group) influence its biological activity?
A SAR study of analogs reveals:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Hexyl chain at C7 | Enhances lipophilicity, improving membrane permeability . | |
| Dibenzylamino group | Increases affinity for amine-binding targets (e.g., kinases) . | |
| Shorter alkyl chains | Reduced half-life in metabolic assays . |
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity profiles : Use orthogonal purification (HPLC + recrystallization) to exclude confounding byproducts .
- Cell line specificity : Validate target expression (e.g., RT-PCR for PDE isoforms) before functional assays .
Q. Which computational tools are most effective for predicting its binding modes to targets like phosphodiesterases (PDEs)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with PDE catalytic domains .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore mapping : Use Phase (Schrödinger) to identify critical H-bond donors/acceptors .
Q. How can researchers validate its mechanism of action in complex biological systems?
- Gene knockout models : CRISPR-Cas9 deletion of putative targets (e.g., PDE4B) to assess functional dependency .
- Chemical proteomics : SILAC-based pull-down assays with biotinylated probes to identify binding partners .
- Metabolomics : LC-MS profiling to trace downstream effects on cAMP/cGMP levels .
Methodological Considerations for Pharmacological Studies
Q. What in vitro assays are recommended for evaluating its cytotoxicity and therapeutic index?
- Cell viability : MTT assay in HEK293 and HepG2 cells (IC₅₀ determination) .
- Selectivity profiling : Screen against >50 kinases (e.g., KinomeScan) to identify off-target effects .
- Ames test : Use TA98 and TA100 strains to assess mutagenic potential .
Q. How should researchers design dose-response studies to account for its pharmacokinetic limitations?
- Solubility optimization : Use co-solvents (e.g., 0.1% Tween-80) for in vivo administration .
- Plasma stability : Pre-incubate compound with mouse/human plasma (37°C, 1 hr) to estimate half-life .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in microsomal assays .
Critical Research Gaps and Future Directions
- Target deconvolution : Apply chemoproteomics to map undiscovered interactors .
- In vivo efficacy : Test in disease models (e.g., pulmonary hypertension for PDE inhibition) .
- Toxicokinetics : Evaluate long-term toxicity in rodent models (≥28 days) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
